molecular formula C15H12FN3O B1380631 3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 1584714-99-7

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No. B1380631
CAS RN: 1584714-99-7
M. Wt: 269.27 g/mol
InChI Key: WIORTIPKQQCZHO-UHFFFAOYSA-N
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Description

3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (AFPD) is a fluorinated benzodiazepine derivative that is of particular interest due to its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and biochemistry. This molecule has been used in a variety of laboratory experiments, and its effects on biochemical and physiological processes have been studied.

Scientific Research Applications

Synthesis and Characterization

  • Cytotoxic Agents and Enzyme Inhibitors : Palladacycles derived from 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one have shown promising in vitro activity as cytotoxic agents on A2780/S cells and as inhibitors of cathepsin B, an enzyme associated with cancer-related events (Spencer et al., 2009).
  • Derivative Synthesis : Research has been conducted on the synthesis and characterization of 1, 3‐disubstituted‐1,4‐benzodiazepine derivatives, offering insights into the chemical properties and potential applications of these compounds (Ghelani & Naliapara, 2016).

Chemical Properties and Reactivity

  • Regiospecific Synthesis : Studies on 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones have provided comparative structural and spectroscopic analysis, enhancing understanding of the chemical behavior of these compounds (Alonso et al., 2020).
  • Novel Synthetic Methods : Innovative approaches have been developed for the synthesis of benzodiazepines containing a pentafluorosulfanyl group, demonstrating the potential for further modifications to create complex scaffolds (Jose et al., 2021).

Applications in Drug Design

  • Analgesic Modulation : Derivatives of 3-(7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid have been explored for their potential as analgesic modulators for Transient receptor potential vanilloid 1, showing promising analgesic activity and aqueous solubility (Liu et al., 2018).

Biological Activities

  • Antimicrobial and Anticancer Properties : Studies on benzodiazepines derivatives have investigated their antimicrobial and anticancer activities, contributing to the understanding of their potential therapeutic applications (Verma et al., 2015).

properties

IUPAC Name

3-amino-9-fluoro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c16-11-8-4-7-10-12(9-5-2-1-3-6-9)18-14(17)15(20)19-13(10)11/h1-8,14H,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIORTIPKQQCZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=CC=C3F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 2
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 3
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 4
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 5
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Reactant of Route 6
3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one

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